2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.2ClH/c1-3-5(6(9)10)8-4(2-7)11-3;;/h2,7H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSGLERLGUPBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138164-30-2 | |
| Record name | 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. The thiazole ring is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications to the thiazole structure can enhance its efficacy against various bacterial strains, including resistant strains, showcasing its potential as a lead compound in antibiotic development .
2. Anticancer Research
Thiazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. For instance, studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiazole derivatives and their biological evaluation against cancer cell lines. The results indicated that compounds similar to 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride exhibited significant cytotoxicity against human cancer cell lines, suggesting a pathway for further development .
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain proteases and kinases, which are critical in various diseases including cancer and metabolic disorders. This inhibition can lead to the development of novel therapeutic strategies targeting these enzymes .
2. Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to target sites on proteins involved in disease processes, paving the way for rational drug design .
Agricultural Applications
1. Plant Growth Regulation
Recent investigations into the use of thiazole derivatives as plant growth regulators have shown promising results. The compound may influence plant growth by modulating hormonal pathways or enhancing stress resistance, which could be beneficial in agricultural practices .
Data Summary Table
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Modified Alkyl Chains
Key Findings :
- Aminoethyl vs.
- Solubility: All dihydrochloride salts share high water solubility, but bulkier substituents (e.g., aminoethyl) may slightly reduce solubility compared to the aminomethyl variant.
Heterocycle and Functional Group Variations
Key Findings :
- Thiazole vs. Furan : The thiazole core (with sulfur and nitrogen) offers greater stability and hydrogen-bonding capacity compared to furan derivatives, which may limit pharmacological utility .
- Carboxylic Acid vs. Ester : The target compound’s 4-carboxylic acid group increases acidity and reactivity, whereas the ethyl ester in ’s compound improves lipophilicity, favoring membrane permeability .
Table: Property Comparison
Research Insights :
Biological Activity
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride, with the CAS number 2138164-30-2, is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 245.13 g/mol
- Structure : The compound features a thiazole ring, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains.
| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (µg/disk) |
|---|---|---|---|
| 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid | E. coli | 15-19 | 500 |
| 2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid | Salmonella typhi | 15-19 | 500 |
These results suggest that the compound could be developed further as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, the structure activity relationship (SAR) studies indicate that modifications in the thiazole ring significantly affect cytotoxicity.
Case Study:
In a study investigating various thiazole derivatives for anticancer activity, it was found that compounds with specific substitutions on the thiazole ring exhibited lower IC values against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A (similar structure) | A-431 (skin cancer) | 1.98 ± 1.22 |
| Compound B (similar structure) | Jurkat (leukemia) | 1.61 ± 1.92 |
This data highlights the potential of thiazole derivatives in targeting cancer cells effectively .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Thiazoles have been shown to inhibit enzymes crucial for tumor growth and microbial survival.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with protein synthesis are common mechanisms observed in thiazole derivatives.
Q & A
Q. What are the established synthetic routes for 2-(aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride, and how can purity be validated?
The compound is typically synthesized via multi-step reactions involving cyclization of substituted thiazole precursors. A common method includes condensation of 3-formyl-indole derivatives with aminothiazole intermediates under acidic reflux conditions (e.g., acetic acid, 3–5 hours) . Post-synthesis, purity is validated using HPLC with internal standards (e.g., deuterated analogs) and mass spectrometry. Analytical protocols often involve derivatization with agents like MtBSTFA for improved chromatographic resolution, followed by calibration curves for quantification .
Q. How is the compound structurally characterized, and what crystallographic tools are recommended?
Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry. For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve small-molecule structures. These tools are robust for handling high-resolution data and twinned crystals, ensuring accurate bond-length and angle measurements .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
Initial screening uses broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal susceptibility is tested via agar diffusion against C. albicans. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are critical to validate results .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence pharmacokinetic properties and target binding?
Comparative studies with analogs (e.g., bromophenyl or methylphenyl derivatives) reveal that the 4-chlorophenyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Molecular docking simulations show that the aminomethyl group at position 2 increases hydrogen bonding with kinase ATP-binding pockets, explaining its role as a kinase inhibitor precursor .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, serum proteins) or impurity profiles. Methodological harmonization includes:
Q. How can reaction yields be optimized in large-scale synthesis?
Yield improvement focuses on:
- Catalytic optimization: Switching from acetic acid to p-toluenesulfonic acid enhances cyclization efficiency.
- Solvent selection: Replacing ethanol with DMF improves solubility of intermediates.
- Temperature control: Stepwise heating (70°C → 100°C) reduces side-product formation .
Q. What advanced techniques elucidate its mechanism of action in kinase inhibition?
- Biochemical assays: Fluorescence polarization (FP) assays measure competitive binding against ATP in kinases like EGFR.
- Structural biology: Co-crystallization with target kinases (e.g., CDK2) followed by SHELX-refined X-ray diffraction identifies key binding residues.
- Computational modeling: MD simulations predict residence time and allosteric effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
